5-Fluoroquinolin-6-amine

Description

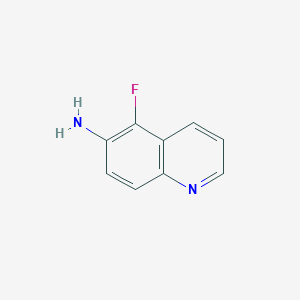

5-Fluoroquinolin-6-amine is a fluorinated quinoline derivative characterized by a fluorine substituent at position 5 and an amine group at position 6 of the quinoline scaffold. Quinoline derivatives are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, making them versatile frameworks in medicinal chemistry and materials science. The introduction of fluorine and amine groups modifies electronic properties, solubility, and biological interactions.

Molecular Formula: C₉H₇FN₂

Molecular Weight: ~162.16 g/mol (estimated based on analogs) .

Key Properties:

- Fluorine’s electron-withdrawing nature reduces basicity of the amine group compared to non-fluorinated analogs.

- Applications include use as intermediates in drug synthesis and probes for metal ion detection (inferred from fluorinated quinolines in ).

Properties

IUPAC Name |

5-fluoroquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIMDZVLQQSHAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-6-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, 5,6,7,8-tetrachloroquinoline can undergo nucleophilic fluoro-dechlorination to produce 5-fluoroquinoline derivatives . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of 5-Fluoroquinolin-6-amine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-6-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of different substituted quinoline derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex aromatic compounds with diverse functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-6-amine involves its interaction with specific molecular targets in cells. For example, in antibacterial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . In anticancer applications, the compound may inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural analogs, their substituents, and properties:

Key Observations :

- Positional Effects: Swapping fluorine and amine positions (e.g., 5-Fluoroquinolin-6-amine vs. 6-Fluoroquinolin-5-amine) alters electronic distribution.

- Substituent Diversity: Methoxy and ethyl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) enhance lipophilicity, favoring membrane permeability in biological systems, whereas halogens (Cl, F) improve binding to metal ions or aromatic receptors .

Physicochemical Properties

- Solubility: Fluorine reduces solubility in polar solvents compared to methoxy-substituted analogs (e.g., 6-Methoxyquinolin-5-amine, ).

- Stability: Halogenated derivatives (e.g., 5,7-Dichloro-6-fluoroquinolin-3-amine) exhibit higher thermal stability due to strong C-Cl/F bonds .

Biological Activity

5-Fluoroquinolin-6-amine is a fluorinated derivative of quinoline, notable for its presence of a fluorine atom at the 5-position and an amine group at the 6-position. This compound has garnered significant attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research.

- Molecular Formula : CHFN\

- Molecular Weight : Approximately 162.16 g/mol

- Structure : The unique substitution pattern enhances its chemical reactivity and biological activity.

Antimicrobial Activity

5-Fluoroquinolin-6-amine has demonstrated significant antimicrobial properties, particularly against various bacterial strains. The compound primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. By inhibiting these enzymes, it effectively disrupts bacterial growth and proliferation.

| Target Enzyme | Mechanism of Action |

|---|---|

| DNA Gyrase | Stabilizes DNA strand breaks, preventing replication |

| Topoisomerase IV | Inhibits supercoiling of DNA, essential for replication |

Anticancer Activity

Recent studies have highlighted the potential of 5-Fluoroquinolin-6-amine as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, with studies indicating submicromolar inhibitory concentrations (IC).

| Cell Line | IC (µM) | Activity Description |

|---|---|---|

| K-562 | 0.4 | Significant antiproliferative effects |

| Z-138 | 0.6 | Promising lead compound for further study |

| HT-29 | 1.2 | Moderate activity observed |

The mechanism by which 5-Fluoroquinolin-6-amine exerts its biological effects involves:

- Inhibition of DNA Synthesis : By forming a ternary complex with DNA and target enzymes, it prevents the normal supercoiling necessary for DNA replication.

- Cellular Uptake : Enhanced lipophilicity due to fluorination improves bioavailability and cellular uptake, which is critical for its therapeutic efficacy.

Study on Antimicrobial Efficacy

In a comparative study assessing various fluoroquinolones, 5-Fluoroquinolin-6-amine exhibited superior activity against Gram-negative bacteria, outperforming several other derivatives in terms of minimum inhibitory concentration (MIC).

Study on Anticancer Properties

A recent investigation into the antiproliferative effects of 5-Fluoroquinolin-6-amine revealed that it selectively inhibits cancer cell growth by inducing apoptosis in malignant cells while sparing normal cells. The study reported that compounds with similar structural features often displayed varied levels of activity based on their substitution patterns.

Comparative Analysis with Related Compounds

The biological activity of 5-Fluoroquinolin-6-amine can be contrasted with other quinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroquinolin-6-amine | Different substitution pattern | Moderate antibacterial activity |

| 3-Bromoquinoline | Bromine at position 3 | Enhanced reactivity but lower antibacterial efficacy |

| 7-Fluoroquinoline | Fluorine at position 7 | Similar mechanism but less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.